2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene

Description

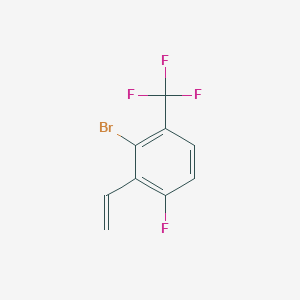

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene is a halogenated aromatic compound with a benzene core substituted at four positions:

- Position 1: Trifluoromethyl (-CF₃), a strong electron-withdrawing group (EWG).

- Position 2: Bromine (Br), a heavy halogen that enhances reactivity in cross-coupling reactions.

- Position 3: Vinyl (-CH=CH₂), enabling conjugation and participation in polymerization or cycloaddition reactions.

- Position 4: Fluorine (F), a smaller halogen that modulates electronic effects and steric bulk.

This compound’s structural complexity makes it valuable in pharmaceuticals, agrochemicals, and materials science, particularly where electron-deficient aromatic systems are required .

Properties

IUPAC Name |

3-bromo-2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4/c1-2-5-7(11)4-3-6(8(5)10)9(12,13)14/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTZEOMDMSMSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227272-52-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene (CAS: 2227272-52-6) is a halogenated organic compound characterized by a complex molecular structure that includes bromine, fluorine, and trifluoromethyl groups. Its unique chemical properties make it a subject of interest in various fields, particularly medicinal chemistry and materials science. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C9H5BrF4

- Molecular Weight : 292.03 g/mol

- Structure : The compound features a vinyl group attached to a benzene ring that is further substituted with bromine and fluorine atoms, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of trifluoromethyl groups is particularly noted for enhancing lipophilicity, which can improve membrane penetration and bioavailability.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of halogenated compounds. For instance, compounds with similar structural features have shown efficacy against various bacterial strains. The presence of bromine and trifluoromethyl groups may contribute to enhanced antibacterial properties through disruption of bacterial cell membranes.

Anticancer Properties

The anticancer activity of related compounds has been documented in scientific literature. For example, studies on fluorinated derivatives have demonstrated inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound require further investigation but may involve modulation of key signaling pathways such as those related to apoptosis and angiogenesis.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various halogenated vinylbenzenes. Results indicated that compounds with bromine substitutions exhibited significant activity against Gram-positive bacteria, suggesting a potential application for this compound in developing new antibacterial agents .

- Anticancer Research : In a recent investigation into the effects of trifluoromethylated compounds on cancer cells, researchers found that certain derivatives led to increased apoptosis in human cancer cell lines. The study highlighted the role of fluorinated groups in enhancing cytotoxicity and suggested that this compound could be a candidate for further development .

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could lead to reduced growth rates in microbial and cancer cells.

- Signaling Pathway Modulation : By affecting signaling pathways related to cell survival and proliferation, this compound may induce apoptosis in affected cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituent configurations and inferred properties of 2-bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene with analogs:

Key Findings:

- Trifluoromethyl (-CF₃) : Lowers mean electron energy compared to methyl (-CH₃) or trifluoromethoxy (-OCF₃), enhancing electron deficiency and stability in radical reactions .

- Vinyl Group: Introduces conjugation, enabling participation in Diels-Alder reactions or polymerization, unlike non-vinyl analogs .

- Trifluoromethoxy (-OCF₃) : Exhibits stronger electron withdrawal than CF₃ but may reduce steric bulk, altering regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.